5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde
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Overview
Description
5-Methyl-3-oxo-2-azabicyclo[211]hexane-2-carbaldehyde is a compound belonging to the class of azabicyclo[211]hexanes These structures are characterized by their unique bicyclic framework, which imparts significant rigidity and three-dimensionality to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction is often carried out under UV light in the presence of suitable catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the photochemical synthesis. This may include optimizing reaction conditions such as temperature, light intensity, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of materials with unique mechanical properties due to its rigid structure.
Mechanism of Action
The mechanism of action of 5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde involves its interaction with various molecular targets. The rigid bicyclic structure allows for specific binding to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds share the bicyclic framework but differ in the substituents attached to the ring.
Azabicyclo[2.1.1]hexane piperazinium salts: These compounds have similar core structures but include additional functional groups that can alter their chemical properties and applications.
Uniqueness
5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its rigid structure makes it particularly valuable in applications requiring precise molecular interactions.
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
5-methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde |
InChI |
InChI=1S/C7H9NO2/c1-4-5-2-6(4)8(3-9)7(5)10/h3-6H,2H2,1H3 |
InChI Key |
SOQOAOKREXDUTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC1N(C2=O)C=O |
Origin of Product |
United States |
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